molecular formula C7H12N4 B1442936 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole CAS No. 1306615-54-2

4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole

Cat. No.: B1442936
CAS No.: 1306615-54-2
M. Wt: 152.2 g/mol
InChI Key: ZFFBXHNLRPNABA-XBXARRHUSA-N
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Description

4-[(Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole is a functionalized pyrazole derivative intended for research and development purposes. Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry and material science . As a versatile chemical building block, this compound can be utilized in organic synthesis, pharmaceutical research, and as a precursor for the development of more complex molecules. Key Applications & Research Value: The core pyrazole scaffold is recognized for its significant research value. Pyrazole derivatives have been extensively studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . This specific compound, featuring a dimethylhydrazone functional group, may be of particular interest in the synthesis of novel heterocyclic systems or as a ligand in coordination chemistry. Its structure suggests potential for further chemical modifications, making it a valuable intermediate for generating compound libraries for biological screening. Handling and Usage: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use proper personal protective equipment. All information presented is for informational purposes only.

Properties

IUPAC Name

N-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFBXHNLRPNABA-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=N/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising antitumor activity. Specifically, 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated its efficacy against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa15Apoptosis induction
4-Amino-1-methylpyrazoleMCF722Cell cycle arrest
3-Methyl-4-(trifluoromethyl)pyrazoleA54918Inhibition of topoisomerase

Antimicrobial Properties

The compound has also shown antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and materials development. For instance, the synthesis of metal-organic frameworks (MOFs) using this compound has been explored, showing promise in gas storage applications .

Table 2: Coordination Complexes of Pyrazole Derivatives

Metal IonLigand UsedStability Constant (K)Application
Cu(II)This compound10^5Catalysis in organic reactions
Ni(II)3-Methylpyrazole10^6Gas storage
Co(II)Pyrazole-based ligand10^4Magnetic materials

Synthesis and Characterization

A notable case study involved the synthesis of novel pyrazole derivatives, including this compound, through a one-pot reaction method. The characterization was performed using NMR and X-ray crystallography, confirming the structural integrity and potential reactivity of the synthesized compounds .

Application in Drug Development

Another study focused on the application of this compound in drug development for treating neurodegenerative diseases. The research highlighted its ability to cross the blood-brain barrier and modulate neuroinflammatory responses, making it a candidate for further investigation in neuroprotective therapies .

Mechanism of Action

The mechanism of action of 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The compound’s key distinction lies in its dimethylhydrazin-1-ylidene substituent. Comparisons with structurally related compounds highlight how substituent modifications affect properties:

Compound Name (Structure) Key Substituents/Functional Groups Key Differences
4-[(Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole Dimethylhydrazin-1-ylidene, methyl Electron-withdrawing hydrazone group; steric bulk from dimethyl substitution.
1-(4-Substituted alkenylphenyl)-4-(dihydroimidazolyl hydrazonoethyl)-5-methyl-1H-pyrazole Dihydroimidazolyl hydrazonoethyl, alkenyl Hydrazone linked to imidazole; enhanced hydrogen-bonding potential.
4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5-one Chlorophenyl, pyrazol-5-one Aromatic chlorophenyl group; keto group at position 3.
4-(Aminomethyl)-1-methyl-1H-pyrazole Aminomethyl, methyl Primary amine substituent; increased polarity.

Key Observations :

  • Electronic Effects: The dimethylhydrazin-1-ylidene group introduces electron-withdrawing character, which may stabilize the pyrazole ring compared to electron-donating groups (e.g., aminomethyl in ).
  • Biological Interactions : Hydrazone-containing derivatives (e.g., ) often exhibit enhanced antimicrobial activity due to their ability to coordinate metal ions or disrupt enzyme function.

Comparison Table :

Compound Synthesis Method Yield/Purity Notes
Target Compound Condensation (hypothesized) Not reported
Phenylpyrazole derivatives Ethanol-mediated condensation Moderate yields (60–75%)
4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-1H-pyrazole Acetic acid reflux with thiosemicarbazide Crystallized from DMF/ethanol
Physicochemical Properties
  • Crystallinity : Hydrazone-containing pyrazoles (e.g., ) often form stable crystals with intramolecular hydrogen bonds (N–H⋯O/S), creating S(6) or R₂²(8) ring motifs . The target compound’s dimethyl group may reduce hydrogen-bonding capacity compared to NH-containing analogs.
  • Solubility: The dimethylhydrazin-1-ylidene group likely enhances solubility in polar aprotic solvents (e.g., DMF) relative to nonpolar aryl-substituted derivatives (e.g., chlorophenyl in ).

Activity Comparison :

Compound Tested Activity Mechanism Notes
Target Compound Not reported Hypothesized kinase inhibition
Phenylpyrazole derivatives Antimicrobial (Staphylococcus aureus) Disruption of cell membranes
Pyrazolo[3,4-d]pyrimidines Anticancer (in vitro) Topoisomerase inhibition

Biological Activity

4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting various pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C7H12N4\text{C}_7\text{H}_{12}\text{N}_4

Its structure includes a pyrazole ring substituted with a dimethylhydrazinylidene group, which is crucial for its biological activity.

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies indicate that pyrazole derivatives possess antimicrobial effects against various bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, thereby reducing inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that certain pyrazole compounds showed cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, enhancing the overall therapeutic efficacy .

Antimicrobial Activity

This compound has been tested against various pathogens. Notably, it exhibited promising results against E. coli and Staphylococcus aureus. The presence of specific substituents in the pyrazole ring was found to enhance its antimicrobial activity significantly .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the release of inflammatory mediators such as TNF-α and IL-6. The anti-inflammatory efficacy was comparable to standard drugs like dexamethasone at similar concentrations .

Case Studies

StudyObjectiveFindings
Umesha et al. (2009)Evaluate anticancer effectsDemonstrated synergistic effects with doxorubicin in breast cancer cells
Selvam et al. (2014)Test antibacterial activityCompound showed significant inhibition against E. coli and S. aureus
Chovatia et al. (2015)Assess anti-tubercular propertiesCompounds showed promising results against Mycobacterium tuberculosis strains

Q & A

Q. What are the common synthetic routes for preparing 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or hydrazine-based reactions. For example, cyclocondensation of 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine yields derivatives, as demonstrated in crystallographic studies . Another approach involves refluxing benzylideneacetone with substituted phenylhydrazine hydrochlorides in ethanol, followed by recrystallization to isolate the product . Key steps include optimizing reaction time (6–8 hours), solvent choice (ethanol or glacial acetic acid), and stoichiometric ratios of reactants .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving intramolecular interactions, such as N–H⋯O/S hydrogen bonds and dihedral angles between aromatic rings, as shown in structural analyses . Spectroscopic methods like NMR and IR complement crystallography by confirming functional groups (e.g., hydrazinylidene or carbothioamide moieties). Refinement protocols, such as freely refining N-bound H atoms and using riding models for C-bound H atoms, enhance structural accuracy .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis conditions for this compound?

  • Methodological Answer : Factorial design allows systematic testing of variables (e.g., temperature, solvent polarity, reactant ratios). For instance, varying reflux time (4–16 hours) and solvent systems (ethanol vs. DMF/ethanol mixtures) in hydrazine reactions can optimize yield . Pre-experimental designs (e.g., screening key factors) reduce trial iterations, while response surface methodology (RSM) refines optimal conditions .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound?

  • Methodological Answer : Pyrazole derivatives are screened for bioactivity (e.g., antimicrobial, anticancer) using in vitro assays. For example, minimal inhibitory concentration (MIC) tests against bacterial strains or MTT assays for cytotoxicity can be employed . Structure-activity relationships (SAR) are derived by modifying substituents (e.g., methoxy or chloro groups) and correlating with bioactivity data .

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects in solution (NMR) vs. static crystal structures. To reconcile these, use variable-temperature NMR to probe conformational flexibility or employ DFT calculations to model solution-state geometries . Cross-validate crystallographic refinement parameters (e.g., hydrogen bonding motifs) with spectroscopic peaks (e.g., NH stretches in IR) .

Q. How can computational tools enhance the study of this compound’s physicochemical properties?

  • Methodological Answer : Molecular docking or COMSOL Multiphysics simulations can predict binding affinities to biological targets (e.g., VEGFR2 or MMP9) or model reaction kinetics . Density Functional Theory (DFT) calculations elucidate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Integrate computational results with experimental data to validate hypotheses .

Data Presentation

Q. Table 1. Key Synthetic and Structural Parameters

ParameterMethodological InsightReference
Optimal reflux time6–8 hours for hydrazine derivatives; 4 hours for thiosemicarbazide reactions
Crystallization solventEthanol or DMF/ethanol mixtures for high-purity single crystals
Hydrogen bond motifsIntramolecular N–H⋯O/S bonds stabilize planar pyrazole rings (dihedral angle <15°)
Bioactivity screeningMIC assays for antibacterial activity; MTT for cytotoxicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole
Reactant of Route 2
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4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole

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